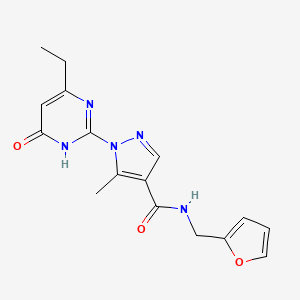

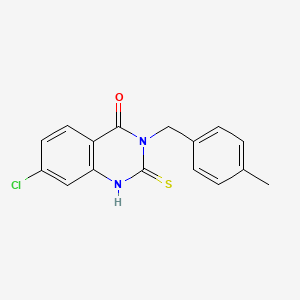

1-(4-乙基-6-氧代-1H-嘧啶-2-基)-N-(呋喃-2-基甲基)-5-甲基吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. The molecule consists of a pyrimidine core, which is a common structure in many pharmaceuticals, fused with a pyrazole moiety and further substituted with various functional groups that can affect its chemical behavior and interaction with biological targets.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the specific compound , they do offer insights into related synthetic methods that could be adapted for its creation. For instance, the parallel synthesis approach described in the first paper could be a starting point for generating a library of similar compounds, including the one of interest . The second paper outlines a method for preparing pyrazolo[3,4-d]pyrimidin-4-ones, which shares some structural similarities with the target compound . These methods involve multi-step reactions, starting from simple precursors like itaconic acid or aminopyrazole derivatives, and proceeding through various transformations including amidation and ring closure reactions.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a planar pyrimidine ring system, which is common for such heterocycles, providing a rigid framework that can engage in stacking interactions with other aromatic systems, such as those found in nucleic acids or proteins. The pyrazole ring introduces additional nitrogen atoms, which could be involved in hydrogen bonding, a key interaction in biological systems. The furan moiety adds another heterocyclic element that can participate in electronic interactions due to its aromatic nature.

Chemical Reactions Analysis

The functional groups present in the compound suggest a variety of chemical reactions it could undergo. The carboxamide linkage is a site for potential hydrolysis, especially under acidic or basic conditions. The pyrimidine and pyrazole rings could be involved in electrophilic substitution reactions, given the presence of nitrogen atoms that can act as directing groups. Additionally, the furan ring is susceptible to oxidation and Diels-Alder reactions due to its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings likely makes the compound relatively non-polar, suggesting moderate solubility in organic solvents and lower solubility in water. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces, such as hydrogen bonding and pi-pi interactions, which are influenced by the arrangement of functional groups.

科学研究应用

合成和生物学评价

Rahmouni 等人(2016 年)的一项研究合成了一系列新型吡唑并嘧啶衍生物,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性,突出了构效关系。这项研究洞察了吡唑并嘧啶化合物的合成多功能性及其作为抗癌和抗炎剂的潜力 (Rahmouni 等人,2016 年)。

在另一项研究工作中,Maruthikumar 和 Rao(2003 年)讨论了吡唑并嘧啶-7-酮的简便合成,表明吡唑并嘧啶支架可以进行更广泛的化学修饰,以探索其生物学意义 (Maruthikumar 和 Rao,2003 年)。

抗肿瘤和抗菌活性

Riyadh(2011 年)描述了源自吡唑并嘧啶结构的烯胺酮已被合成并显示出抗肿瘤和抗菌活性。这些发现强调了吡唑并嘧啶衍生物在开发新的治疗剂中的潜力 (Riyadh,2011 年)。

Chambhare 等人(2003 年)对萘并呋喃噻二唑并嘧啶-5-酮的合成和抗菌活性进行的研究进一步支持了吡唑并嘧啶衍生物作为抗菌剂的用途,展示了它们的广泛生物应用 (Chambhare 等人,2003 年)。

抗病毒和抗炎活性

- Hebishy 等人(2020 年)报道了基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成,显示出显着的抗禽流感病毒活性。这项研究突出了吡唑并嘧啶衍生物的潜在抗病毒应用,表明它们在对抗病毒感染中的作用 (Hebishy 等人,2020 年)。

属性

IUPAC Name |

1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-3-11-7-14(22)20-16(19-11)21-10(2)13(9-18-21)15(23)17-8-12-5-4-6-24-12/h4-7,9H,3,8H2,1-2H3,(H,17,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNCLAMPOHDMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)

![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)